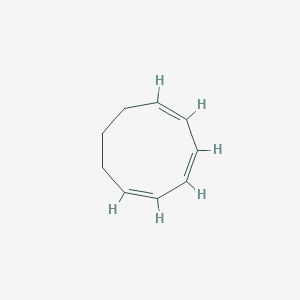

1,3,5-Cyclononatriene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1689-67-4 |

|---|---|

Molecular Formula |

ClH2O3P |

Synonyms |

(1Z,3Z,5Z)-1,3,5-Cyclononatriene |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Cyclononatriene

Pioneering Synthetic Routes

The initial syntheses of 1,3,5-cyclononatriene were foundational, establishing key pathways that are still relevant today. These early methods primarily revolved around valence isomerization and elimination reactions.

Valence Isomerization Approaches

Valence isomerization, a pericyclic reaction involving the reorganization of sigma and pi bonds, represents a significant route to this compound. A notable example is the isomerization of cis,cis,cis-1,4,7-cyclononatriene. When treated with potassium t-butoxide, cis,cis,cis-1,4,7-cyclononatriene isomerizes to yield cis,cis,cis-1,3,5-cyclononatriene. oregonstate.edu This all-cis isomer of this compound was isolated and observed to undergo thermal cyclization to form cis-bicyclo[4.3.0]nona-2,4-diene. oregonstate.edu

Heating (1Z,3Z,5Z)-1,3,5-cyclononatriene to 100°C induces a cyclization to a bicyclic product. vaia.comchegg.com This electrocyclic ring closure occurs in a disrotatory manner, resulting in a cis stereochemical relationship between the two hydrogens at the ring junctions. vaia.com

Photochemical methods also play a role in the valence isomerization pathways involving this compound. Irradiation of trans,cis,cis-1,3,5-cyclononatriene with 254nm light establishes a photoequilibrium with its valence isomer, cis-fused bicyclo[4.3.0]nona-2,4-diene. msu.edu This equilibrium can be influenced by the wavelength of light used. msu.edu Furthermore, thermal electrocyclization of trans,cis,cis-1,3,5-cyclononatriene can lead to the trans-fused bicyclononadiene. msu.edu

Dehydrobromination and Related Elimination Reactions

Elimination reactions, particularly dehydrobromination, provide a direct method for introducing unsaturation to form this compound. These reactions typically involve the removal of a hydrogen and a halogen atom from adjacent carbons in a cyclic precursor. libretexts.orgsaskoer.ca The E2 mechanism, a single-step concerted process, is often favored, especially when strong bases are employed. saskoer.caiitk.ac.inlibretexts.org

A classic example involves the dehydrobromination of a bromocyclooctadiene mixture. orgsyn.org Allylic bromination of 1,5-cyclooctadiene (B75094) with N-bromosuccinimide yields a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene. orgsyn.org Subsequent dehydrobromination of this mixture using lithium chloride and lithium carbonate in dimethylformamide (DMF) affords 1,3,5-cyclooctatriene (B161208), which exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. orgsyn.org It is important to note that this specific example leads to a cyclooctatriene, not a cyclononatriene, but illustrates the general principle of dehydrobromination in cyclic systems.

The synthesis of alkynes can also be achieved through double dehydrohalogenation of vicinal or geminal dihalides, a process that underscores the utility of elimination reactions in forming multiple bonds. libretexts.orgmasterorganicchemistry.com

Other Established Synthetic Strategies

Beyond valence isomerization and dehydrobromination, other strategies have been established for the synthesis of cyclic trienes. Partial reduction of cyclooctatetraene, for instance, can yield mixtures of 1,3,5- and 1,3,6-cyclooctatriene. orgsyn.org While the 1,3,6-isomer is often the major product in these reductions, it can be isomerized to the more stable conjugated 1,3,5-isomer upon treatment with a base. orgsyn.org

Modern Advancements in this compound Synthesis

Contemporary synthetic efforts have focused on refining the synthesis of this compound to achieve greater control over stereochemistry and to gain deeper insights into the reaction mechanisms.

Stereoselective and Stereospecific Syntheses

The concepts of stereoselectivity and stereospecificity are crucial in modern organic synthesis. wikipedia.orgmasterorganicchemistry.comscribd.com A stereospecific reaction is one where the stereochemistry of the reactant dictates the stereochemistry of the product. wikipedia.orgethz.ch Stereoselective reactions, on the other hand, favor the formation of one stereoisomer over another, even if multiple products are possible. masterorganicchemistry.com

In the context of this compound, the stereochemical outcome of electrocyclic reactions is a key area of study. The thermal ring closure of all-cis-1,3,5-cyclononatriene to cis-bicyclo[4.3.0]nona-2,4-diene is a disrotatory process, which is a stereospecific transformation governed by the Woodward-Hoffmann rules. vaia.commeta-synthesis.com

The synthesis of specific isomers of this compound, such as the trans,cis,cis-isomer, allows for the exploration of subsequent stereospecific photochemical and thermal isomerizations. msu.edumeta-synthesis.com For example, the initial all-cis this compound can be converted through a sequence of thermal and photochemical steps into a version containing a trans double bond, which can then undergo further thermal ring closure to give a trans-ring junction. meta-synthesis.com

Mechanistic Studies of Formation Pathways

Understanding the mechanistic pathways of this compound formation is essential for optimizing synthetic routes and predicting product distributions. The study of pericyclic reactions, including electrocyclizations and sigmatropic rearrangements, has provided a theoretical framework for these transformations. meta-synthesis.com

Conformational Analysis and Dynamics of 1,3,5 Cyclononatriene

Theoretical Investigations of Conformations

Energy-Minimum Geometries and Conformational Isomers

Research has focused on different isomers of 1,3,5-cyclononatriene, particularly the all-cis isomer, (1Z,3Z,5Z)-1,3,5-cyclononatriene, and isomers containing a trans double bond, such as (Z,E,Z)-1,3,5-cyclononatriene. researchgate.netnou.edu.ng The all-cis isomer is known to undergo thermal ring closure to form a bicyclic product. nou.edu.ngvaia.comoregonstate.edu The introduction of a trans double bond, which the nine-membered ring is large enough to accommodate, adds further complexity to the conformational possibilities. meta-synthesis.com

For the (Z,E,Z)-cyclonona-1,3,5-triene isomer, computational studies have identified specific energy-minimum conformations. One such important geometry is the twist-chair (C1) conformation. researchgate.net The existence of multiple stable or metastable conformations is a hallmark of medium-sized ring systems.

Computational Approaches for Conformational Landscapes

A variety of computational methods are employed to map the conformational possibilities of molecules like this compound. These methods vary in their computational cost and accuracy, and often a combination of approaches is used to gain a comprehensive understanding.

Ab initio molecular orbital calculations have been a primary tool for investigating the conformations and interconversion pathways of this compound isomers. researchgate.net Methods such as Hartree-Fock (HF) with a 6-31G* basis set (HF/6-31G) are used for initial structural optimizations. researchgate.net To obtain more accurate energy calculations that account for electron correlation, second-order Møller-Plesset perturbation theory (MP2) is often applied. For instance, single-point energy calculations using the MP2/6-31G method have been performed on geometries previously optimized at the HF/6-31G* level (MP2/6-31G//HF/6-31G). researchgate.net These methods have been successfully applied to calculate the relative energies of energy-minimum conformations and the transition states that separate them. researchgate.net

Density Functional Theory (DFT) has become a widely used method for studying the conformational analysis of cyclic systems due to its favorable balance of accuracy and computational efficiency. core.ac.ukresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. conicet.gov.ar For related nine-membered ring systems like cis-cis-cis-1,4,7-cyclononatriene, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the geometries of stable conformers and transition states. conicet.gov.ar Such calculations are essential for understanding the relative stabilities of different conformations and the energy barriers between them. researchgate.netconicet.gov.ar

The conformational space of a molecule can be visualized as a multidimensional potential energy hypersurface (PEHS). conicet.gov.arconicet.gov.ar On this surface, stable conformations correspond to local minima, while transition states are first-order saddle points that connect these minima. conicet.gov.ar Exploring the PEHS is a challenging task, especially for flexible cyclic molecules with many degrees of freedom. conicet.gov.ar

A comprehensive PEHS analysis involves:

Identifying Critical Points: Locating all possible energy minima (conformers) and transition states on the energy surface. conicet.gov.ar

Mapping Interconversion Pathways: Determining the reaction paths that connect different conformers through the identified transition states. conicet.gov.ar

This type of analysis provides a concise and detailed description of all possible conformational processes. conicet.gov.ar

Conformational Interconversion Pathways

The different conformations of this compound are not static but are in constant flux, interconverting via various pathways. Theoretical calculations are crucial for quantifying the energy barriers associated with these dynamic processes.

For (Z,E,Z)-cyclonona-1,3,5-triene, ab initio calculations have been used to determine the energy barriers for key conformational changes. researchgate.net The process of ring inversion of the twist-chair (C1) conformation involves passing through a specific transition-state geometry. researchgate.net Another significant dynamic process is the swivelling of the strained trans double bond through the polymethylene bridge of the ring. researchgate.net The calculated energy barriers for these pathways provide insight into the flexibility of the ring system and the timescale of these conversions. researchgate.net

| Process | Computational Method | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Ring Inversion of Twist-Chair (C1) | MP2/6-31G//HF/6-31G | 29.35 | researchgate.net |

| Swivelling of Trans Double Bond | MP2/6-31G//HF/6-31G | 59.76 | researchgate.net |

Ring Inversion Dynamics

The all-cis isomer, (Z,Z,Z)-1,3,5-cyclononatriene, undergoes thermal cyclization to form cis-bicyclo[4.3.0]nona-2,4-diene. oregonstate.eduvaia.com This electrocyclic reaction proceeds in a disrotatory manner under thermal conditions, resulting in a cis relationship between the two hydrogens at the ring junction. vaia.com

In contrast, the (trans,cis,cis)-1,3,5-cyclononatriene isomer exhibits different dynamic behavior. Irradiation with 254 nm light establishes a photoequilibrium with a cis-fused bicyclononadiene. msu.edualmerja.com This process can be shifted towards the bicyclic product using 300 nm light, which also promotes further electrocyclization. msu.edualmerja.com Higher temperatures facilitate the thermal electrocyclization of (trans,cis,cis)-1,3,5-cyclononatriene to a trans-fused bicyclononadiene. msu.edualmerja.com

Theoretical studies on the related (Z,E,Z)-cyclonona-1,3,5-triene have calculated the energy barrier for the ring inversion of the twist-chair (C1) conformation to be 29.35 kJ/mol. researchgate.net This value provides insight into the energy required for the molecule to flip between different ring conformations.

Barriers to Conformational Exchange (e.g., Swiveling of Double Bonds)

Conformational exchange in cyclononatrienes also involves processes other than simple ring inversion. A notable example is the swiveling of a trans double bond through the polymethylene bridge in (Z,E,Z)-cyclonona-1,3,5-triene. researchgate.net Ab initio calculations have determined the energy barrier for this process to be a significant 59.76 kJ/mol. researchgate.net This high barrier indicates that the rotation of the trans double bond within the ring structure is a highly restricted motion.

The following table summarizes the calculated energy barriers for these conformational processes:

| Compound | Process | Calculated Energy Barrier (kJ/mol) |

| (Z,E,Z)-cyclonona-1,3,5-triene | Ring inversion of twist-chair (C1) conformation | 29.35 |

| (Z,E,Z)-cyclonona-1,3,5-triene | Swiveling of the trans double bond | 59.76 |

This table presents theoretical energy barriers for conformational changes in a related cyclononatriene isomer. researchgate.net

Influence of Substituents on Conformation

The introduction of substituents onto the this compound ring can significantly influence its conformational preferences and dynamics. While specific studies on substituted this compound are limited in the provided search results, general principles of conformational analysis suggest that the size and nature of substituents would impact the equilibrium between different conformers.

For instance, in the structurally related tribenzocyclononatrienes (TBCN), bulky substituents on the benzene (B151609) rings can stabilize the "saddle" conformation relative to the "crown" conformation. conicet.gov.ar This leads to a thermal equilibrium where both isomers coexist in solution. conicet.gov.ar It is reasonable to infer that similar substituent effects would be observed in this compound itself, altering the energy landscape and potentially the barriers to ring inversion and other conformational exchanges. The steric demand of a substituent would likely disfavor conformations where it experiences significant non-bonded interactions with other parts of the ring.

Pericyclic Reactions of 1,3,5 Cyclononatriene

Electrocyclic Ring Transformations

Electrocyclic reactions are characterized by their high degree of stereospecificity, which can be predicted by the Woodward-Hoffmann rules. These rules are based on the conservation of orbital symmetry throughout the reaction pathway. For 1,3,5-cyclononatriene, a 6π-electron system, these rules dictate distinct stereochemical outcomes for reactions initiated by heat (thermal) versus those initiated by light (photochemical).

The stereochemical course of an electrocyclic reaction is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. According to the Woodward-Hoffmann rules, a pericyclic reaction is considered symmetry-allowed when the symmetries of the reactant and product molecular orbitals correlate, ensuring a low-energy pathway. wikipedia.orglibretexts.org

This compound contains three conjugated π-bonds, making it a 6π-electron system. study.com For systems with (4n+2) π-electrons (where n=1 for hexatrienes), the Woodward-Hoffmann rules predict that thermal electrocyclization will proceed via a disrotatory motion. wikipedia.orgresearchgate.netimperial.ac.uk Disrotatory motion involves the terminal p-orbitals of the conjugated system rotating in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond. openstax.org This specific mode of rotation is required to bring lobes of the same phase together for constructive overlap, as dictated by the symmetry of the ground-state HOMO of a 1,3,5-hexatriene-like system. libretexts.orgucsb.edu

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions PRESS TO INTERACT

| Number of π Electrons | Reaction Condition | Allowed Mode of Rotation |

|---|---|---|

| 4n (e.g., 4, 8) | Thermal | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Thermal | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Photochemical | Conrotatory |

The disrotatory ring closure of (1Z,3Z,5Z)-1,3,5-cyclononatriene under thermal conditions leads to the formation of a bicyclic product. study.comaskfilo.com The specific stereochemical outcome is a direct consequence of the rotational mode. When heated to 100°C, (1Z,3Z,5Z)-1,3,5-cyclononatriene undergoes cyclization to form a bicyclo[4.3.0]nona-2,4-diene derivative. study.com The disrotatory motion of the termini results in the two hydrogen atoms at the newly formed ring junction being on the same side of the ring system. study.comaskfilo.com This leads to a cis-fused diastereomer as the product. study.comresearchgate.net The principle of microscopic reversibility dictates that the reverse reaction, the thermal ring-opening of this cis-fused bicyclic diene, would also proceed via a disrotatory pathway to regenerate the all-cis cyclononatriene. masterorganicchemistry.comedurev.in

Photochemical reactions are initiated by the absorption of ultraviolet light, which promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), creating an electronically excited state. libretexts.orglibretexts.org The outcome of these reactions can be highly dependent on the wavelength of light used.

In the case of trans,cis,cis-1,3,5-cyclononatriene, irradiation with 254 nm light establishes a photoequilibrium between the triene and its cyclized product, the cis-fused bicyclo[4.3.0]nona-2,4-diene. At equilibrium, the mixture consists of approximately 60% of the cyclononatriene and 40% of the bicyclic diene. This equilibrium can be shifted by changing the irradiation wavelength. Using a longer wavelength of 300 nm favors the bicyclic product and can also induce further electrocyclization reactions.

In contrast to thermal reactions, the Woodward-Hoffmann rules predict that the photochemical electrocyclization of a 6π-electron system is a symmetry-allowed conrotatory process. wikipedia.orglibretexts.orgnih.govfiveable.me The reason for this reversal in stereochemical preference lies in the altered symmetry of the frontier orbitals in the excited state. masterorganicchemistry.comlibretexts.org Upon photoexcitation, the new HOMO is the former LUMO of the ground state (ψ₄* for a hexatriene system). libretexts.orgyoutube.com

The terminal lobes of this excited-state HOMO have opposite phases on the same side of the molecule, meaning a conrotatory motion (both orbitals rotating in the same direction) is now required for constructive, in-phase overlap to form the sigma bond. ucsb.eduresearchgate.net Therefore, the photochemical ring closure and ring-opening reactions of this compound are governed by this conrotatory pathway. masterorganicchemistry.comlibretexts.org The stereochemistry of the resulting product is dependent on the geometry of the starting triene isomer; for example, the conrotatory closure of (2E,4Z,6E)-2,4,6-octatriene yields the trans-dimethylcyclohexadiene product. openstax.orglibretexts.org

Table 2: Summary of Pericyclic Reactions for this compound (a 6π System) PRESS TO INTERACT

| Reaction Type | Condition | Governing Rule | Rotational Mode | Stereochemical Outcome |

|---|---|---|---|---|

| Electrocyclization | Thermal (Heat) | Woodward-Hoffmann | Disrotatory | Cis-fused ring junction study.comaskfilo.com |

| Electrocyclization | Photochemical (UV Light) | Woodward-Hoffmann | Conrotatory | Dependent on starting isomer geometry openstax.org |

Photochemical Electrocyclization and Ring Opening

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org This intramolecular process involves a concerted reorganization of electrons, with the total number of σ- and π-bonds remaining unchanged. libretexts.org The classification, denoted by the order [i,j], indicates the number of atoms over which each end of the σ-bond has moved. wikipedia.orglibretexts.org

Sigmatropic hydrogen shifts are a common class of pericyclic reactions. ic.ac.uk According to the Woodward-Hoffmann rules, the stereochemical course of these migrations—suprafacial (on the same face of the π-system) or antarafacial (on opposite faces)—is determined by the number of electrons involved.

ucdavis.eduic.ac.uk Hydrogen Shifts : This rearrangement involves six electrons (four from the π-system and two from the σ-bond) and is thermally allowed to proceed in a suprafacial manner. ic.ac.ukstereoelectronics.orglibretexts.org Suprafacial ucdavis.eduic.ac.uk hydrogen shifts are common in cyclic systems, such as the rapid, degenerate shifts observed in cyclopentadiene (B3395910) that lead to an averaged proton position in NMR spectroscopy at room temperature. ic.ac.uklibretexts.org While not extensively documented for the monocyclic this compound itself, its related isomer, bicyclo[5.1.0]octa-2,4-diene, has been shown to undergo a degenerate ucdavis.eduic.ac.uk-hydrogen shift at temperatures above 110°C. researchgate.net

libretexts.orgucdavis.edu Hydrogen Shifts : Involving eight electrons, thermal libretexts.orgucdavis.edu sigmatropic shifts are predicted to occur via an antarafacial pathway. stereoelectronics.orguh.edu An antarafacial migration is geometrically more feasible in flexible, medium-sized rings. This type of shift is famously observed in the conversion of pre-vitamin D₂ to vitamin D₂, where a methyl hydrogen migrates. wikipedia.orguh.edu In the context of related seven-membered rings, cycloheptatriene (B165957) exhibits competing ucdavis.eduic.ac.uk suprafacial and libretexts.orgucdavis.edu antarafacial hydrogen shifts. ic.ac.uk

The selection rules for thermal hydrogen shifts are summarized in the table below.

| Type of Shift | Number of Electrons | Thermally Allowed Geometry |

| ucdavis.edustereoelectronics.org | 4 | Antarafacial (Geometrically difficult) |

| ucdavis.eduic.ac.uk | 6 | Suprafacial |

| libretexts.orgucdavis.edu | 8 | Antarafacial |

The Cope rearrangement is a stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This unimolecular, thermal isomerization proceeds through a concerted, cyclic transition state, typically preferring a chair-like geometry to minimize steric interactions. wikipedia.orgnrochemistry.comjk-sci.com

While this compound itself is not a 1,5-diene, its valence isomer, cis-bicyclo[6.1.0]nona-2,4,6-triene, can be viewed as a cis-divinylcyclopropane derivative. Molecules with this structural motif are renowned for undergoing a variation of the Cope rearrangement, often referred to as the divinylcyclopropane rearrangement. wikipedia.org This reaction is driven by the significant release of ring strain from the three-membered ring. wikipedia.orgmasterorganicchemistry.com

Thermally, cis-bicyclo[6.1.0]nona-2,4,6-triene rearranges readily at 90°C to form cis-bicyclo[4.3.0]nona-2,4,7-triene (a dihydroindene derivative). 182.160.97 This transformation is a key process in the chemistry of C₉H₁₀ hydrocarbons and is mechanistically considered a Cope-type rearrangement. osti.gov The reaction proceeds through a boat-like transition state, which is necessary due to the conformational constraints of the bicyclic system. wikipedia.org

Computational studies on the thermal rearrangements of bicyclo[6.1.0]nona-2,4,6-triene (BCN) have shown that its ring-walk rearrangements are pericyclic reactions that occur with a strong preference for inversion of configuration at the migrating carbon atom. nih.gov This is consistent with the Woodward-Hoffmann rules for an 8-electron process. uu.nl

Cycloaddition Reactions Involving this compound Systems

Cycloaddition reactions are pericyclic processes in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The Diels-Alder reaction is the most prominent example. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org For a diene to be reactive, it must be able to adopt an s-cis conformation. libretexts.orgchemistrysteps.com The reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. chemistrysteps.com

The ability of this compound to act as a diene in Diels-Alder reactions is limited by its conformational flexibility. However, related cyclic trienes provide context for its potential reactivity. For instance, 1,3,5-cycloheptatriene exists in equilibrium with its bicyclic valence isomer, norcaradiene, which readily undergoes Diels-Alder reactions with reactive dienophiles like maleic anhydride. researchgate.net

The bicyclic valence isomer of cyclononatriene, bicyclo[6.1.0]nona-2,4,6-triene, has been shown to react with dimethyl acetylenedicarboxylate (B1228247) to form a stable Diels-Alder adduct. rsc.org Furthermore, intramolecular Diels-Alder reactions of trienes tethered to sugar templates have been used to synthesize derivatives of bicyclo[4.3.0]nonatriene. researchgate.net

The homo-Diels-Alder reaction is a [2+2+2] cycloaddition variant that can occur with bicyclic systems containing non-conjugated π-bonds held in close proximity. Bicycloalkadienes are known to participate in homo-Diels-Alder reactions with potent dienophiles. For example, bicyclo[3.2.2]nona-6,8-diene reacts with N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) to yield a homo-Diels-Alder product. researchgate.net

Mechanistic Insights into Pericyclic Pathways

The pericyclic reactions of the this compound system are governed by complex potential energy surfaces with multiple, thermally accessible isomers. Mechanistic studies, combining experimental work and computational chemistry, have been crucial for understanding these pathways.

The thermal rearrangement of cis-bicyclo[6.1.0]nona-2,4,6-triene to cis-bicyclo[4.3.0]nona-2,4,7-triene is a well-studied example. Early mechanistic proposals considered the intermediacy of a cyclononatetraene species. osti.gov However, trapping experiments and further analysis suggested a concerted stereoelectronics.orgstereoelectronics.org-sigmatropic (Cope) rearrangement. 182.160.97osti.gov

Computational studies using methods like CASSCF and CASPT2 have provided deeper insight into these rearrangements. For bicyclo[6.1.0]nona-2,4,6-triene and its substituted derivatives, calculations have confirmed that so-called "walk" rearrangements are indeed pericyclic reactions that proceed with a strong preference for inversion of configuration at the migrating carbon, as predicted by orbital symmetry rules. nih.gov In contrast, some related rearrangements, such as that of 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene to a bicyclo[4.2.1]nonatriene derivative, are considered non-pericyclic, with stereoselectivity arising from dynamic effects rather than orbital symmetry control. nih.gov The use of transition metal promoters can also alter reaction pathways, enabling Woodward-Hoffmann-forbidden processes to occur efficiently. ucdavis.edu

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the analysis of pericyclic reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemeurope.com For an electrocyclic reaction, the stereochemical course is determined by the symmetry of the HOMO of the polyene. ucsb.edu The lobes of the p-orbitals at the termini of the conjugated system must rotate to allow for a bonding (in-phase) overlap to form the new σ-bond. ucsb.edu

Thermal Reaction: Under thermal conditions, the electrons of this compound are in the ground state. As a 6π-electron system, its HOMO is the ψ₃ molecular orbital. libretexts.org In ψ₃, the p-orbital lobes on the terminal carbons of the triene system have the same phase on the same side of the molecule. To achieve a bonding interaction and form the new σ-bond, the termini must rotate in opposite directions—a process known as disrotatory motion. ucsb.edulibretexts.org This leads to the formation of the cis-fused bicyclo[4.3.0]nona-2,4-diene, which has been observed experimentally for the all-cis this compound. meta-synthesis.com

Photochemical Reaction: Under photochemical conditions, the molecule absorbs a photon of light, promoting an electron from the HOMO to the LUMO. chemeurope.com The new HOMO of this excited state is ψ₄. In the ψ₄ molecular orbital, the terminal p-orbital lobes have opposite phases on the same side of the molecule. To achieve bonding overlap, the termini must rotate in the same direction—a conrotatory motion. ucsb.edu This photochemical electrocyclization is predicted to yield a trans-fused bicyclic product. This prediction is consistent with the observed conrotatory photo-ring opening of the cis-fused product back to a cyclononatriene containing a trans double bond. meta-synthesis.com

| Reaction Condition | HOMO | Terminal Lobe Symmetry | Predicted Motion | Resulting Stereochemistry |

|---|---|---|---|---|

| Thermal (Ground State) | ψ₃ | Symmetric | Disrotatory | cis-fused |

| Photochemical (Excited State) | ψ₄ | Antisymmetric | Conrotatory | trans-fused |

Aromatic Transition State Theory

The concept of aromaticity can be extended to the transition states of pericyclic reactions, as proposed by Dewar and Zimmerman. organicchemistrydata.orgic.ac.uk This theory posits that thermally allowed reactions proceed through aromatic transition states, which are energetically favorable. libretexts.orgyale.edu The classification of a transition state as aromatic or antiaromatic depends on the number of participating electrons and the topology of the orbital overlap (Hückel or Möbius).

Hückel Topology: An even number of phase inversions (or zero) in the cyclic array of interacting orbitals. Hückel systems are aromatic with (4n + 2) electrons. organicchemistrydata.orglibretexts.org

Möbius Topology: An odd number of phase inversions in the cyclic array of orbitals. Möbius systems are aromatic with (4n) electrons. organicchemistrydata.orglibretexts.org

Thermal Reaction (Disrotatory Closure): The electrocyclization of this compound involves a cyclic array of 6 π-electrons. During the disrotatory ring closure, the orbital overlap occurs in a suprafacial manner, resulting in zero phase inversions. This corresponds to a Hückel topology. Since there are 6 electrons (a 4n + 2 system, where n=1), the transition state is aromatic and the reaction is thermally allowed. libretexts.orgmsu.edu

Photochemical Reaction (Conrotatory Closure): In a conrotatory closure, one terminus of the π-system twists, leading to an overlap between lobes of opposite phases. This introduces a single phase inversion in the cyclic array of orbitals, creating a Möbius topology. organicchemistrydata.org For a 6-electron system (4n+2), a Möbius transition state is antiaromatic and would be forbidden under thermal conditions. However, the rules are reversed for photochemical reactions, where reactions involving (4n+2) electrons proceeding through a Möbius transition state are allowed. organicchemistrydata.org

| Reaction Condition | Motion | Topology | Electron Count (π) | Transition State Nature | Outcome |

|---|---|---|---|---|---|

| Thermal | Disrotatory | Hückel (0 inversions) | 6 (4n+2) | Aromatic | Allowed |

| Photochemical | Conrotatory | Möbius (1 inversion) | 6 (4n+2) | Aromatic (Excited State) | Allowed |

Theoretical and Computational Chemistry of 1,3,5 Cyclononatriene

Electronic Structure and Bonding Analysis

The electronic structure of 1,3,5-cyclononatriene is characterized by the interplay of its cyclic nature and the presence of a conjugated system of π-electrons.

Molecular orbital (MO) theory offers a detailed picture of the electronic structure of this compound. The conjugated system of this molecule is formed by the overlap of p-orbitals on the six sp²-hybridized carbon atoms involved in the three double bonds. This interaction leads to the formation of six π molecular orbitals: three bonding (π) and three anti-bonding (π*) orbitals.

In its ground state, the six π-electrons of this compound occupy the three bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. In thermal or photochemical reactions, the symmetry of these frontier orbitals plays a decisive role. For instance, upon heating, (1Z,3Z,5Z)-1,3,5-cyclononatriene undergoes a disrotatory electrocyclic ring closure to form a bicyclic product, a process governed by the symmetry of its HOMO. study.com

The linear analogue, 1,3,5-hexatriene (B1211904), provides a useful model for understanding the MOs of the triene portion of this compound. In 1,3,5-hexatriene, the six p-orbitals combine to form six π molecular orbitals with an increasing number of nodes and energy levels. youtube.comchadsprep.comyoutube.com The three bonding orbitals are filled with the six π-electrons. youtube.com

Table 1: Properties of the π Molecular Orbitals of a Conjugated Triene System

| Molecular Orbital | Number of Nodes | Bonding/Antibonding Character | Occupancy in Ground State |

| ψ₁ | 0 | Bonding | 2 electrons |

| ψ₂ | 1 | Bonding | 2 electrons |

| ψ₃ (HOMO) | 2 | Bonding | 2 electrons |

| ψ₄* (LUMO) | 3 | Antibonding | 0 electrons |

| ψ₅ | 4 | Antibonding | 0 electrons |

| ψ₆ | 5 | Antibonding | 0 electrons |

This table is based on the principles of MO theory for a linear conjugated hexatriene system, which serves as an approximation for the conjugated portion of this compound.

The single bonds within the conjugated system of this compound have some double bond character due to this electron delocalization, resulting in shorter bond lengths than typical C-C single bonds. Conversely, the double bonds have some single bond character, making them slightly longer than isolated C=C double bonds. This bond length equalization is a hallmark of conjugated systems.

Aromaticity and Antiaromaticity Considerations

The concepts of aromaticity and antiaromaticity are central to understanding the stability and properties of cyclic conjugated molecules.

Hückel's rule is a set of criteria used to determine if a planar, cyclic, and fully conjugated molecule is aromatic. makingmolecules.com The rule states that for a molecule to be aromatic, it must possess (4n + 2) π-electrons, where 'n' is a non-negative integer. wikipedia.orglibretexts.orglibretexts.org Conversely, a planar, cyclic, fully conjugated molecule with 4n π-electrons is considered antiaromatic and is generally unstable. scribd.comquora.com

This compound itself is not aromatic because it is not fully conjugated around the entire nine-membered ring. The presence of sp³-hybridized carbon atoms in the ring interrupts the continuous overlap of p-orbitals, which is a prerequisite for aromaticity. makingmolecules.com

However, related species, such as the cyclononatetraenyl anion and cation, are important systems for considering Hückel's rule.

Cyclononatetraenyl anion (C₉H₉⁻): This anion is a 10π electron system. With n=2, it satisfies the (4n + 2) rule (4(2) + 2 = 10). The all-cis isomer is believed to be planar, and thus, the cyclononatetraenyl anion is considered an aromatic and stable species. scribd.comwikipedia.org

Cyclononatetraenyl cation (C₉H₉⁺): This cation is an 8π electron system, which follows the 4n rule (for n=2). If it were planar, it would be considered antiaromatic. scribd.com However, computational and experimental evidence suggest that the C₉H₉⁺ cation exhibits a rare form of stability known as Möbius aromaticity. wikipedia.orgquora.com

The aromaticity and antiaromaticity of the cyclononatetraenyl ions can be better understood by comparing them to other well-known cyclic systems.

Table 2: Comparison of Cyclononatetraene-related Species with Other Annulenes and the Tropylium Cation

| Compound/Ion | Number of π-electrons | Hückel's Rule (4n+2 or 4n) | Aromaticity Status | Notes |

| Benzene (B151609) ( wikipedia.organnulene) | 6 | 4n+2 (n=1) | Aromatic | Archetypal aromatic compound. wikipedia.org |

| Tropylium cation (C₇H₇⁺) | 6 | 4n+2 (n=1) | Aromatic | A stable carbocation due to aromaticity. libretexts.org |

| Cyclooctatetraene ( researchgate.netannulene) | 8 | 4n (n=2) | Non-aromatic | Adopts a non-planar, tub-shaped conformation to avoid antiaromaticity. msu.edu |

| Cyclononatetraenyl cation (C₉H₉⁺) | 8 | 4n (n=2) | Möbius Aromatic | An 8π system that gains stability through a Möbius topology of its p-orbitals. wikipedia.orgquora.com |

| Cyclononatetraenyl anion (C₉H₉⁻) | 10 | 4n+2 (n=2) | Aromatic | A planar, 10π aromatic system. quora.comwikipedia.org |

| fiveable.meAnnulene | 10 | 4n+2 (n=2) | Non-aromatic | Steric hindrance between internal hydrogens prevents planarity in most isomers. msu.edu |

This comparison highlights how the number of π-electrons and the ability to adopt a planar conformation are critical in determining the aromatic character of a molecule. The cyclononatetraenyl anion is a classic example of a Hückel aromatic system, while the cation provides a fascinating case of non-Hückel (Möbius) aromaticity.

Strain Energy Calculations

Strain energy refers to the excess energy a molecule possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles, as well as repulsive non-bonded interactions. swarthmore.edu Computational chemistry provides powerful tools for calculating the strain energy of molecules like this compound.

Methods for calculating strain energy often involve comparing the computed heat of formation of the strained molecule with that of a hypothetical, strain-free reference compound. swarthmore.eduresearchgate.net This can be achieved through various computational approaches, including the use of group equivalents, where the total energy is estimated by summing the contributions of its constituent chemical groups in an unstrained state. swarthmore.edu

Angle Strain: The deviation of the internal bond angles from the ideal 120° for sp²-hybridized carbons and 109.5° for sp³-hybridized carbons.

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.

Transannular Strain: Repulsive interactions between atoms across the ring.

Theoretical Estimation of Ring Strain

For the (1Z,3Z,5Z)-isomer of this compound, computational studies have focused on its conformational landscape. Theoretical investigations have identified various low-energy conformations, including twist-boat and twist-boat-chair forms. The energy barriers between these conformers, which can be calculated using computational methods, provide an indirect measure of the molecule's flexibility and the energetic consequences of conformational changes, which are intrinsically linked to its ring strain. Although a definitive numerical value for the total ring strain is not consistently reported across different computational studies, the relative energies of its conformers and the barriers to their interconversion highlight the energetic landscape shaped by this strain.

| Conformational Process | Calculated Energy Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Pseudorotation | ~5-8 | Ab initio / DFT |

| Ring Inversion | ~10-15 | Ab initio / DFT |

Correlation with Reactivity and Stability

The theoretical understanding of ring strain in this compound directly correlates with its observed reactivity and thermodynamic stability. A higher ring strain implies a less stable molecule, which is more prone to undergo reactions that relieve this internal energy.

A prime example of this correlation is the thermal electrocyclic ring-closure of (1Z,3Z,5Z)-1,3,5-cyclononatriene. When heated, this isomer readily undergoes a disrotatory cyclization to form cis-bicyclo[4.3.0]nona-2,4-diene. This reaction is a classic illustration of the Woodward-Hoffmann rules. From a thermodynamic standpoint, the significant relief of ring strain in the transformation from a strained nine-membered ring to a more stable fused bicyclic system provides a strong driving force for this reaction.

Computational studies can model the reaction pathway of this electrocyclization, calculating the activation energy required for the transformation. A lower activation energy for such a process is indicative of a higher propensity for the reaction to occur, which in turn reflects the inherent instability (and thus higher strain) of the starting cyclic triene. The fact that this cyclization occurs under relatively mild thermal conditions underscores the role of ring strain in lowering the kinetic barrier to this transformation.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy serves as a powerful technique for investigating the conformational landscape of 1,3,5-cyclononatriene in solution. The molecule exists as a dynamic equilibrium of multiple conformers, and NMR allows for the characterization of these structures and the energetic barriers associated with their interconversion.

Dynamic NMR for Exchange Processes

Dynamic NMR (DNMR) spectroscopy is particularly well-suited for studying the fluxional behavior of this compound. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to probe the rates of conformational exchange processes. For the related compound, (Z,Z,Z)-cyclonona-1,3,6-triene, computational studies have explored the energy barriers for ring inversion of different conformations. For instance, the calculated energy barrier for the ring inversion of the twist-boat conformation (C1 symmetry) was determined to be 8.41 kcal/mol using the MP2/6-31G//HF/6-31G method researchgate.net. Such computational insights provide a framework for interpreting the experimental DNMR data of this compound, where similar ring inversion processes are expected to occur.

The study of dimethyl derivatives of (Z,Z,Z)-cyclonona-1,3,6-triene using variable-temperature NMR has shown that the geminal dimethyl groups become equivalent at around 0°C, indicating a rapid conformational averaging process on the NMR timescale at that temperature researchgate.net. The free energy of activation (ΔG‡) for these processes was determined to be in the range of 11.96 to 12.91 kcal/mol researchgate.net. These findings highlight the utility of DNMR in quantifying the energetics of conformational exchange in nine-membered triene systems.

Below is a representative table illustrating the type of data that can be obtained from dynamic NMR studies on cyclic systems.

| Parameter | Value | Method |

| Coalescence Temperature (Tc) | ~0 °C | Variable-Temperature ¹H NMR |

| Free Energy of Activation (ΔG‡) | 11.96 - 12.91 kcal/mol | Eyring Equation |

Note: The data in this table is for dimethyl derivatives of the related (Z,Z,Z)-cyclonona-1,3,6-triene and is presented here as an illustrative example of the parameters obtained from DNMR studies on similar nine-membered ring systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound, particularly those involving the conjugated π-electron system. The absorption of UV or visible light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

Absorption Characteristics related to Conjugation

The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. As the number of conjugated double bonds increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This leads to the absorption of light at longer wavelengths (a bathochromic or red shift) libretexts.orglibretexts.orgchemguide.co.ukdocbrown.info.

For acyclic polyenes, a clear trend is observed. For example, 1,3-butadiene (B125203) absorbs at a λmax of 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm libretexts.orglibretexts.org. This principle allows for the prediction of the approximate absorption region for this compound. Given its conjugated triene system, its λmax is expected to be in a similar range to acyclic trienes, though the cyclic nature and specific conformation of the molecule will cause some deviation. For comparison, the conjugated diene in 1,3-cyclohexadiene (B119728) results in a λmax of 256 nm libretexts.org.

The following table provides a comparison of the maximum absorption wavelengths (λmax) for several conjugated systems, illustrating the effect of increasing conjugation.

| Compound | Number of Conjugated Double Bonds | λmax (nm) |

| 1,3-Butadiene | 2 | 217 libretexts.orglibretexts.org |

| 1,3,5-Hexatriene | 3 | 258 libretexts.orglibretexts.org |

| 1,3,5,7-Octatetraene | 4 | 290 libretexts.org |

The study of the photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene, a well-studied pericyclic reaction, relies heavily on advanced spectroscopic techniques to follow the dynamics of the excited states involved nih.govresearchgate.net. Similar photochemical reactivity can be anticipated for this compound, and UV-Vis spectroscopy would be a primary tool for initiating and monitoring such reactions.

Advanced Spectroscopic Techniques in Mechanistic Elucidation

While fundamental NMR and UV-Vis spectroscopy provide a solid foundation for understanding the structure and properties of this compound, a deeper mechanistic understanding of its reactions and dynamics often requires the application of more advanced techniques. Techniques such as two-dimensional NMR (e.g., COSY, NOESY) can provide more detailed information about the connectivity and spatial proximity of protons, which is crucial for definitively assigning the conformations present in solution. Furthermore, time-resolved spectroscopic methods, such as transient absorption spectroscopy, would be invaluable for studying the short-lived intermediates and transition states involved in the photochemical reactions of this compound, similar to how they have been applied to the study of 1,3-cyclohexadiene nih.govresearchgate.net. Computational chemistry, in conjunction with experimental spectroscopy, plays a vital role in modeling the potential energy surfaces and predicting the spectroscopic properties of different conformers and reaction intermediates researchgate.net.

Derivatives and Analogs of 1,3,5 Cyclononatriene

Substituted 1,3,5-Cyclononatrienes: Synthesis and Reactivity

A prominent and extensively studied derivative of 1,3,5-cyclononatriene is cyclotriveratrylene (B73569) (CTV), a macrocyclic compound that can be formally named 2,3,7,8,12,13-hexamethoxy-10,15-dihydro-5H-tribenzo[a,d,g]cyclononene. wikipedia.org

Synthesis: The synthesis of CTV is typically achieved through the acid-catalyzed condensation of veratrole with formaldehyde (B43269). wikipedia.org This reaction proceeds via intermediates similar to those in the formation of phenol-formaldehyde resins, but the methoxy (B1213986) substituents moderate the degree of polymerization, favoring the formation of the cyclic trimer. wikipedia.org An alternative synthesis involves the acid-catalyzed self-condensation of veratrole alcohol. wikipedia.org

Reactivity and Properties: CTV possesses a stable, bowl-shaped conformation, which imparts upon it the properties of a molecular host, making it a subject of interest in host-guest and supramolecular chemistry. wikipedia.orgresearchgate.net The reactivity of the CTV scaffold allows for the synthesis of a variety of other derivatives. For instance, the methylene (B1212753) bridges of CTV can be oxidized to produce monoketone and diketone analogs. luc.edu Further chemical transformations of these ketone derivatives have been developed. The oxime of CTV has been prepared, and its crown and saddle conformers have been isolated and characterized. luc.eduresearchgate.net Through a Beckmann rearrangement, the oxime can be converted into a ring-expanded, 10-membered lactam. luc.edu The reactivity of the aromatic rings has also been explored, allowing for the attachment of various functional groups to the "outer rim" of the molecule to create more complex host structures. acs.org

Isomers of Cyclononatriene (e.g., 1,3,6-Cyclononatriene)

The placement of the double bonds within the nine-membered ring gives rise to several constitutional isomers of cyclononatriene, each with unique properties.

While specific, high-yield syntheses for isomers like 1,3,6-cyclononatriene are not widely documented, their existence and interconversion have been observed in the context of other reactions. For example, heating deuterium-labeled 1,3,5-cyclooctatriene (B161208) leads to an equilibration with its 1,3,6-triene isomer, accompanied by scrambling of the deuterium (B1214612) labels. msu.edu This suggests that sigmatropic shifts and other rearrangement pathways can lead to the formation and interconversion of various cyclononatriene isomers under thermal conditions. The interconversion of the oxime conformers (crown and saddle) of cyclotriveratrylene has been studied by 1H NMR, with the half-life for the saddle-to-crown conversion measured at 2.45 hours in CDCl3 at 25°C. luc.edu

The differing arrangement of π-bonds and sp³-hybridized centers in cyclononatriene isomers leads to distinct chemical reactivity. A notable example is the reaction of 1,3,6-cyclononatriene with a strong base. Treatment of 1,3,6-cyclononatriene or its dimethyl derivative with potassium amide (KNH₂) in liquid ammonia (B1221849) results in the deprotonation of a methylene group situated between two double bonds, leading to the formation of a stable, delocalized anion. chegg.com This reactivity highlights the increased acidity of the allylic protons in the 1,3,6-isomer compared to the isolated methylene protons in this compound.

Higher and Lower Cyclic Polyenes in Context of this compound Chemistry

Comparing this compound with its lower and higher homologs, such as 1,3,5-cycloheptatriene and derivatives of cyclodecatriene, provides valuable insights into the influence of ring size on pericyclic reactivity and conformational preferences.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are highly sensitive to the number of participating π-electrons and the molecule's geometry. The Woodward-Hoffmann rules govern the stereochemical outcomes of these reactions.

(1Z,3Z,5Z)-1,3,5-Cyclononatriene is a 6π-electron system (a 4n+2 system where n=1). According to the Woodward-Hoffmann rules, its thermal electrocyclization is predicted to be a disrotatory process. chemistnotes.comlibretexts.org Experimental evidence confirms this: heating (1Z,3Z,5Z)-1,3,5-cyclononatriene to 100°C induces a disrotatory ring closure to form a bicyclic product, bicyclo[4.3.0]non-2,4-diene, in which the two hydrogens at the ring junction are in a cis stereochemical relationship. study.com

This behavior can be compared with that of its lower and higher homologs:

1,3,5-Cycloheptatriene (C₇H₈): As a 6π-electron system, it also undergoes a disrotatory electrocyclization to form its bicyclic valence tautomer, norcaradiene. This equilibrium is a key feature of its chemistry, and it can participate in cycloaddition reactions, such as the Diels-Alder [4+2] reaction, through either tautomer. researchgate.net

1,3,5-Cyclooctatriene (C₈H₁₀): This is also a 6π-electron system. It undergoes a thermal disrotatory electrocyclization to form bicyclo[4.2.0]octa-2,4-diene. msu.edu However, it can also undergo competing luc.eduresearchgate.net sigmatropic hydrogen shifts. msu.edu

The table below summarizes the thermal electrocyclization for these cyclic trienes.

| Cyclic Triene | π-Electron System | Predicted Thermal Mode | Observed Product Stereochemistry |

| 1,3,5-Cycloheptatriene | 6π (4n+2) | Disrotatory | cis-fused bicyclo[4.1.0]hept-2-ene (Norcaradiene) |

| 1,3,5-Cyclooctatriene | 6π (4n+2) | Disrotatory | cis-fused bicyclo[4.2.0]octa-2,4-diene |

| This compound | 6π (4n+2) | Disrotatory | cis-fused bicyclo[4.3.0]non-2,4-diene study.com |

The flexibility of the carbon ring increases with size, leading to more complex conformational landscapes. Force-field calculations and ab initio studies are often used to probe the geometries and energy barriers of these molecules. uiuc.edu

For (Z,Z,Z)-cyclonona-1,3,5-triene, the most favorable calculated conformation is a twist-boat (TB) structure. The energy barrier for the ring inversion of this conformation has been calculated to be 60.9 kJ/mol. A lower energy process, the pseudorotation that interconverts the chiral twist-boat conformation with its mirror image, has an energy barrier of 35.5 kJ/mol. researchgate.net

This can be contrasted with the conformations of its neighbors:

1,3,5-Cycloheptatriene: This molecule adopts a stable boat conformation. The barrier to ring inversion is relatively low, approximately 25 kJ/mol.

Cyclooctatetraene (C₈H₈): While not a triene, its conformational properties are instructive. To avoid antiaromaticity, it adopts a non-planar, tub-shaped conformation.

The increasing ring size from seven to nine carbons allows for more conformational possibilities, with the twist-boat of this compound representing a balance of minimizing angle strain and torsional strain within the larger ring.

| Cyclic Polyene | Ring Size | Predominant Conformation | Ring Inversion Energy Barrier (kJ/mol) |

| 1,3,5-Cycloheptatriene | 7 | Boat | ~25 |

| Cyclooctatetraene | 8 | Tub | ~42-50 |

| (Z,Z,Z)-1,3,5-Cyclononatriene | 9 | Twist-Boat | 60.9 researchgate.net |

Applications and Synthetic Utility of 1,3,5 Cyclononatriene Systems

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The primary utility of 1,3,5-cyclononatriene as a synthetic intermediate is intrinsically linked to its capacity to undergo stereoselective pericyclic reactions, which will be discussed in detail in the subsequent section. The all-cis isomer, in particular, serves as a readily available precursor to the cis-bicyclo[4.3.0]nonane (also known as cis-hydrindane) ring system. This structural motif is a core component of numerous terpenoid natural products, making this compound a strategic starting point for their synthesis.

The synthetic value of this compound is therefore most prominently realized through the diverse transformations of the resulting bicyclic adducts. The functional groups and stereochemistry established in the initial cyclization can be further elaborated to construct more complex and biologically active molecules. While its application as a general-purpose building block for a wide array of molecular frameworks is not extensively documented, its role as a specialized precursor for the hydrindane core is well-established in synthetic chemistry.

Strategies for Constructing Complex Polycyclic Scaffolds

The construction of complex polycyclic scaffolds from this compound systems is predominantly achieved through electrocyclic reactions. These reactions are governed by the principles of orbital symmetry, allowing for the formation of bicyclic systems with a high degree of stereocontrol.

The all-cis-(1Z,3Z,5Z)-1,3,5-cyclononatriene is a prime example of this reactivity. When heated, it undergoes a thermal 6π-electrocyclic ring closure to form cis-bicyclo[4.3.0]nona-2,4-diene. According to the Woodward-Hoffmann rules for a 6π electron system under thermal conditions, this reaction proceeds in a disrotatory fashion. This stereospecific pathway results in the formation of a cis-fused ring junction, where the two hydrogen atoms at the bridgehead carbons are on the same face of the newly formed five-membered ring.

Further complexity can be introduced by employing a sequence of photochemical and thermal reactions. For instance, the all-cis-1,3,5-cyclononatriene can be photochemically isomerized to a diastereomer containing a trans double bond within the nine-membered ring. This strained intermediate can then undergo a thermal conrotatory ring closure to yield the trans-fused bicyclo[4.3.0]nonane system. This sequence demonstrates the utility of this compound in accessing both cis- and trans-fused polycyclic scaffolds, which are foundational structures in many natural products.

| Starting Material | Conditions | Mode of Cyclization | Product | Stereochemistry at Ring Junction |

|---|---|---|---|---|

| (1Z,3Z,5Z)-1,3,5-Cyclononatriene | Thermal (Heating) | Disrotatory | cis-Bicyclo[4.3.0]nona-2,4-diene | Cis |

| (1Z,3Z,5E)-1,3,5-Cyclononatriene | Thermal (Heating) | Conrotatory | trans-Bicyclo[4.3.0]nona-2,4-diene | Trans |

Explorations in Host-Guest Chemistry (e.g., Anion Binding Hosts)

The tribenzocyclononatriene core, a key structural feature of cyclotriveratrylene (B73569) (CTV) and its derivatives, has been extensively explored in the realm of host-guest chemistry. researchgate.netwikipedia.org CTV is a macrocyclic compound that adopts a rigid, bowl-shaped conformation, creating a well-defined molecular cavity. wikipedia.org This inherent structural feature makes it an excellent candidate for the development of synthetic receptors capable of binding various guest molecules.

The synthesis of CTV typically involves the acid-catalyzed condensation of veratrole with formaldehyde (B43269) or the self-condensation of veratryl alcohol. wikipedia.org While this does not involve the direct use of a pre-formed this compound, the resulting macrocycle contains the core nine-membered ring with three fused benzene (B151609) rings.

A significant application of CTV-based systems is in the development of anion binding hosts. acs.orgproquest.com While neutral CTV itself is not a strong anion binder, its properties can be dramatically altered by the introduction of positively charged moieties. Derivatization of the CTV framework with cationic, electron-withdrawing transition metal fragments, such as [([eta]6-arene)Ru]2+ or [([eta]5-Cp*)Ir]2+, results in organometallic hosts with a pronounced ability to bind anions. proquest.com These metalated CTVs can form stable complexes with a variety of anions, including halides and oxoanions, within their molecular cavity. acs.org The binding is driven by a combination of electrostatic interactions and C-H···anion hydrogen bonds. The dimetallic host [{Ru(η6-p-MeC6H4CHMe2)}2(η6:η6-CTV)]4+ has demonstrated a specific affinity for large tetrahedral anions like perrhenate (B82622) (ReO4-) and pertechnetate (B1241340) (TcO4-), showing selective extraction from aqueous solutions. acs.org

Furthermore, two CTV units can be linked together to form larger, cage-like structures known as cryptophanes. researchgate.netresearchgate.net These molecular containers are capable of encapsulating a wide range of neutral guest molecules, with applications in areas such as molecular recognition, chiral recognition, and the development of biosensors. researchgate.net

| Host System | Guest Species | Application/Key Feature |

|---|---|---|

| Cyclotriveratrylene (CTV) | Fullerenes, Cationic Sandwich Compounds | Molecular recognition, formation of inclusion compounds. wikipedia.orgproquest.com |

| Organometallic CTV Complexes (e.g., with Ru, Ir) | Anions (e.g., BF4-, CF3SO3-, ReO4-) | Selective anion binding and extraction. acs.org |

| Cryptophanes | Neutral molecules (e.g., Xenon, Chloroform) | Molecular encapsulation, biosensing, MRI contrast agents. researchgate.netresearchgate.net |

| Hemicryptophanes | Charged and neutral species | Chiral recognition, supramolecular catalysis. acs.org |

Future Research Directions and Open Questions

Elucidating Complex Reaction Mechanisms

A primary focus for future research will be the comprehensive elucidation of the complex reaction mechanisms that 1,3,5-cyclononatriene and its derivatives can undergo. Beyond the well-established thermal disrotatory cyclization of the (1Z,3Z,5Z)-isomer to form a bicyclic product, a host of other transformations are yet to be fully understood.

Pericyclic reactions, in general, are a cornerstone of organic chemistry, and the specific topology of this compound makes it a prime candidate for exploring the subtleties of these concerted processes. The interplay between orbital symmetry, conformational biases, and strain within the nine-membered ring can lead to unexpected reaction pathways and product distributions. Future investigations should aim to map out the potential energy surfaces for various pericyclic reactions, including sigmatropic shifts and cycloadditions, to identify kinetically and thermodynamically favored routes that may compete with or supersede the known electrocyclization.

Furthermore, the photochemical behavior of this compound is a largely unexplored frontier. Irradiation of conjugated triene systems can induce a variety of rearrangements, including E/Z isomerizations and electrocyclizations that proceed through different stereochemical pathways than their thermal counterparts. A detailed study of the photochemistry of this compound could unveil novel transformations and provide access to unique molecular architectures. Understanding the nature of the excited states and identifying the key intermediates on the photochemical reaction coordinate will be crucial.

Table 1: Known and Potential Pericyclic Reactions of this compound

| Reaction Type | Conditions | Expected Outcome | Current Understanding | Future Research Focus |

| Electrocyclization | Thermal | Bicyclic product via disrotatory closure | Well-established for (1Z,3Z,5Z)-isomer | Investigation of substituted derivatives and alternative stereoisomers. |

| Electrocyclization | Photochemical | Potentially different bicyclic products via conrotatory closure | Largely unexplored | Detailed mechanistic studies of the photochemical pathways. |

| Sigmatropic Rearrangements | Thermal/Photochemical | Isomeric cyclononatrienes or other ring systems | Not well-studied for this specific system | Identification and characterization of potential sigmatropic shifts. |

| Cycloaddition Reactions | N/A | Adducts with various dienophiles/dienes | Limited to no specific data available | Exploration of reactivity in intermolecular and intramolecular cycloadditions. |

Development of Novel Synthetic Approaches

The synthesis of medium-sized rings like this compound is notoriously challenging due to unfavorable entropic and enthalpic factors. While classical methods exist, there is a pressing need for the development of more efficient, selective, and versatile synthetic strategies.

A significant area for advancement lies in the application of transition metal catalysis. Catalytic cycloaddition reactions have emerged as powerful tools for the construction of medium-sized carbocycles. Future research should focus on developing catalytic systems that can promote the [6+2+1] or other cycloaddition strategies to assemble the nine-membered ring of this compound from simpler, readily available precursors. Such approaches could offer greater control over the stereochemistry of the resulting triene.

Moreover, the development of stereoselective methods for the synthesis of functionalized this compound derivatives is of paramount importance. The introduction of substituents at specific positions on the ring can dramatically influence its conformational preferences and reactivity. Future synthetic efforts should be directed towards methodologies that allow for the precise installation of functional groups, enabling the synthesis of a diverse library of cyclononatriene analogs for further study and potential applications. Ring-closing metathesis (RCM) of appropriate acyclic precursors, for instance, could provide a flexible entry point to a variety of substituted cyclononatrienes, although challenges in controlling the geometry of the resulting double bonds will need to be addressed.

Advanced Computational Modeling for Predictive Chemistry

The continued evolution of computational chemistry provides powerful tools to address many of the unanswered questions surrounding this compound. Advanced computational modeling is poised to play a pivotal role in predicting the behavior of this flexible molecule and guiding future experimental work.

A key challenge is the comprehensive mapping of the conformational landscape of this compound. Due to the flexibility of the nine-membered ring, a multitude of low-energy conformations can coexist. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be employed to identify the geometries and relative energies of these conformers. This information is critical for understanding how the molecule's shape influences its reactivity.

Furthermore, computational modeling can provide deep insights into the transition states and reaction pathways of the complex rearrangements that this compound undergoes. By calculating the activation energies for different potential mechanisms, it is possible to predict which pathways are most likely to occur under specific conditions. For example, computational studies can be used to compare the energetic barriers for the allowed thermal disrotatory and the forbidden conrotatory electrocyclization, providing a quantitative understanding of the stereoselectivity of this reaction. Predictive models can also be developed to forecast the impact of substituents on the reaction barriers and product distributions, thereby guiding the design of new experiments.

The synergy between advanced computational modeling and experimental studies will be essential for unlocking the full potential of this compound chemistry. Theoretical predictions can highlight promising avenues for synthetic exploration and provide a framework for interpreting experimental observations, ultimately accelerating the pace of discovery in this fascinating area of organic chemistry.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1,3,5-cyclononatriene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves [1,3,5]-cycloaddition reactions under controlled conditions (e.g., photochemical or thermal activation). Purity validation requires gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. Known compounds should reference prior synthetic protocols and spectral data to confirm identity .

Q. How can computational models (e.g., DFT) predict the conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively models ring inversion and transition states. Vibrational frequency analysis confirms stationary points (minima or transition states), while intrinsic reaction coordinate (IRC) calculations validate reaction pathways. Basis sets like aug-cc-pvdz improve energy accuracy. Experimental validation via NMR line-shape analysis or dynamic chromatography is recommended to reconcile computational predictions .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic structure?

- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the conjugated triene system. NMR (¹H and ¹³C) resolves ring current effects and non-equivalent protons due to hindered rotation. For advanced analysis, time-resolved fluorescence or circular dichroism (CD) can probe excited-state dynamics and chirality in substituted derivatives .

Advanced Research Questions

Q. How do experimental and theoretical data conflict in determining the activation energy of this compound’s ring inversion?

- Methodological Answer : Discrepancies arise from solvent effects (neglected in gas-phase DFT calculations) and approximations in entropy contributions. To resolve this, combine temperature-dependent NMR studies with solvent-inclusive DFT (e.g., PCM model). Statistical mechanics corrections (e.g., Gibbs free energy calculations) improve agreement between experimental ΔG‡ and computed values .

Q. What strategies address contradictions in microbial degradation studies of this compound analogs (e.g., RDX-contaminated soils)?

- Methodological Answer : Conflicting results on bacterial diversity post-degradation (e.g., unchanged DGGE banding patterns vs. metabolite detection) may stem from methodological biases. Use metagenomic sequencing (16S rRNA) with qPCR to quantify dominant species. Isotope labeling (¹³C) tracks degradation pathways, while LC-MS/MS identifies transient metabolites like hexahydro-1-nitroso-3,5-dinitro-triazine .

Q. How can topological analysis elucidate strain and bonding in this compound’s non-planar conformers?

- Methodological Answer : Electron localization function (ELF) and atoms-in-molecules (AIM) analyses quantify bond critical points (BCPs) and ring strain. Compare bond lengths and angles across conformers (e.g., chair vs. boat) using X-ray crystallography or electron diffraction. For dynamic systems, molecular dynamics (MD) simulations at varying temperatures capture strain fluctuations .

Q. What experimental designs minimize bias when assessing this compound’s environmental persistence?

- Methodological Answer : Follow Cochrane systematic review principles: (1) use randomized soil column studies with spiked concentrations (e.g., 1000 mg/kg); (2) include negative controls (uncontaminated soil); (3) apply rigorous statistical tests (ANOVA with post-hoc Tukey). Replicate experiments across soil types (loam, clay) and microbial communities to generalize findings .

Methodological Frameworks for Data Contradictions

- Handling Computational-Experimental Gaps : Cross-validate DFT results with MP2/CCSD(T) for higher accuracy. Use Bayesian statistics to quantify uncertainty in activation parameters .

- Resolving Degradation Pathway Conflicts : Employ stable isotope probing (SIP) to distinguish abiotic vs. biotic degradation. Pair high-resolution mass spectrometry (HRMS) with isotopic fine structure (IFS) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.